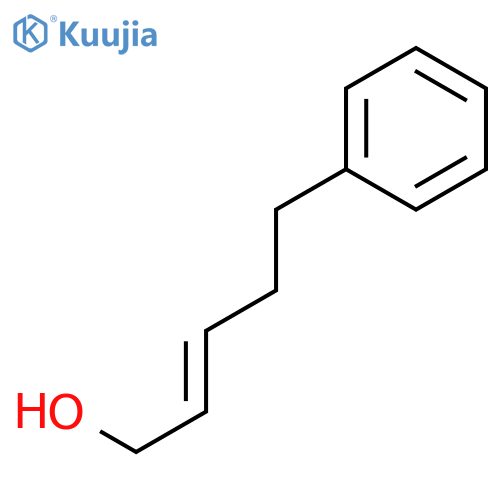Cas no 39520-63-3 (5-phenylpent-2-en-1-ol)

5-phenylpent-2-en-1-ol structure
商品名:5-phenylpent-2-en-1-ol
5-phenylpent-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Penten-1-ol, 5-phenyl-
- 5-phenylpent-2-en-1-ol
- (2E)-5-phenyl-2-penten-1-ol
- 75553-23-0
- (E)-5-phenylpent-2-en-1-ol
- EN300-1862851
- (E)-5-phenyl-pent-2-en-1-ol
- 39520-63-3
-
- インチ: InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,12H,5,9-10H2/b6-2+
- InChIKey: SJQRNJJCRWREAV-QHHAFSJGSA-N
- ほほえんだ: C1=CC=C(C=C1)CCC=CCO
計算された属性
- せいみつぶんしりょう: 162.10452
- どういたいしつりょう: 162.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
5-phenylpent-2-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1862851-0.25g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 0.25g |
$431.0 | 2023-09-18 | |
| Enamine | EN300-1862851-0.5g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 0.5g |
$679.0 | 2023-09-18 | |
| Enamine | EN300-1862851-5.0g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 5g |
$2525.0 | 2023-06-01 | |
| Enamine | EN300-1862851-10.0g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 10g |
$3746.0 | 2023-06-01 | |
| Aaron | AR028XHX-5g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 5g |
$3497.00 | 2025-02-17 | |
| 1PlusChem | 1P028X9L-2.5g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 2.5g |
$2172.00 | 2024-05-03 | |
| 1PlusChem | 1P028X9L-50mg |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 50mg |
$303.00 | 2024-05-03 | |
| Enamine | EN300-1862851-1g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 1g |
$871.0 | 2023-09-18 | |
| Enamine | EN300-1862851-5g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 5g |
$2525.0 | 2023-09-18 | |
| Enamine | EN300-1862851-10g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 10g |
$3746.0 | 2023-09-18 |
5-phenylpent-2-en-1-ol 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
39520-63-3 (5-phenylpent-2-en-1-ol) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
